Triclonide

Description

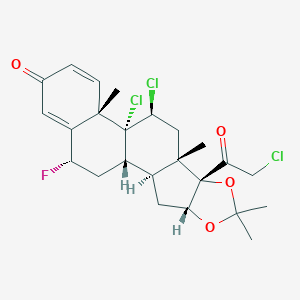

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-8-(2-chloroacetyl)-19-fluoro-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVSLEMVVAYTQW-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CCl)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl3FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181367 | |

| Record name | Triclonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26849-57-0 | |

| Record name | Triclonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26849-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclonide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026849570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM3RT117Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Triamcinolone Acetonide

Abstract

Triamcinolone acetonide (TAA) is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] Understanding its mechanism of action at a cellular and molecular level is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the in vitro mechanisms of TAA, focusing on its interaction with the glucocorticoid receptor and the subsequent genomic and non-genomic effects. We will delve into the core signaling pathways, present validated experimental protocols to measure its activity, and offer insights into data interpretation, thereby providing a comprehensive resource for investigating TAA in a laboratory setting.

Introduction: The Central Role of the Glucocorticoid Receptor

The physiological and pharmacological effects of triamcinolone acetonide, like all glucocorticoids, are mediated primarily through its interaction with the glucocorticoid receptor (GR).[2] The GR is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily and is expressed in almost every cell in the human body.[2][3] TAA, a synthetic corticosteroid, acts as a potent GR agonist, approximately five times more potent than endogenous cortisol.[4] Its mechanism is multifaceted, involving direct regulation of gene expression and interference with other signaling pathways to exert its profound anti-inflammatory effects.[5]

The canonical pathway begins with TAA, a lipophilic molecule, passively diffusing across the cell membrane into the cytoplasm.[6] In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins, most notably heat shock protein 90 (HSP90), which maintains the receptor in a conformation ready for ligand binding.[3]

Upon entering the cell, TAA binds to the ligand-binding domain (LBD) of the GR.[7] This binding event triggers a conformational change in the GR, leading to the dissociation of the HSP90 chaperone complex.[1][8] This unmasking exposes nuclear localization signals on the GR, facilitating the rapid translocation of the activated TAA-GR complex into the nucleus.[2][9] Inside the nucleus, the TAA-GR complex modulates the transcription of target genes through two primary, well-characterized mechanisms: Transactivation and Transrepression .[10][11]

Figure 1: The canonical glucocorticoid receptor signaling pathway initiated by Triamcinolone Acetonide.

The Genomic Mechanisms: A Duality of Action

Transactivation: Upregulating Anti-Inflammatory Mediators

Transactivation is a mechanism where the TAA-GR complex, typically as a homodimer, binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[2][7] This binding recruits coactivator proteins and the general transcriptional machinery, leading to an increase in the transcription of these genes.[3]

Key anti-inflammatory proteins upregulated via transactivation include:

-

Annexin-1 (Lipocortin-1): This protein inhibits phospholipase A2, a critical enzyme in the arachidonic acid pathway, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1]

-

Inhibitor of κBα (IκBα): IκBα is a key inhibitory protein of the NF-κB signaling pathway. By increasing its synthesis, TAA creates a negative feedback loop that sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating inflammatory genes.[12][13]

-

Mitogen-activated protein kinase phosphatase-1 (MKP-1): This phosphatase deactivates MAP kinases like JNK and p38, which are crucial for inflammatory signaling.

While essential for some therapeutic effects, widespread transactivation is also associated with many of the metabolic side effects seen with long-term corticosteroid use.[10][14]

Transrepression: Suppressing Pro-Inflammatory Signals

Transrepression is considered the primary mechanism behind the anti-inflammatory effects of glucocorticoids.[10][11] In this process, the TAA-GR complex, often acting as a monomer, does not bind directly to DNA. Instead, it physically interacts with and inhibits pro-inflammatory transcription factors, most notably:

-

Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation, NF-κB drives the expression of numerous cytokines, chemokines, and adhesion molecules.[15] The activated GR can tether to NF-κB, preventing it from binding to its DNA response elements and initiating transcription.[16]

-

Activator Protein-1 (AP-1): Another critical transcription factor involved in inflammation and immune responses.[17] The GR can similarly tether to AP-1 components (e.g., c-Jun/c-Fos), blocking their transcriptional activity.[18]

This protein-protein interference effectively shuts down the inflammatory cascade at its source. A significant body of research suggests that the most desirable anti-inflammatory agents would preferentially induce transrepression while minimizing transactivation, thereby separating therapeutic benefits from adverse effects.[14][19]

In Vitro Models for Assessing TAA's Mechanism

The choice of an in vitro model is critical and depends on the specific research question. Simple monocultures are excellent for dissecting specific molecular pathways, while more complex systems offer greater physiological relevance.

-

Human Lung Alveolar Epithelial Cells (A549): A widely used and well-characterized cell line for studying respiratory inflammation.[10] A549 cells are robust and respond reliably to inflammatory stimuli like Interleukin-1β (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α), making them ideal for screening anti-inflammatory compounds and studying the inhibition of cytokine/chemokine expression.[20][21]

-

Human Keratinocytes (e.g., HaCaT) and Dermal Fibroblasts: For dermatological applications, these cell lines are indispensable. They can be used in monoculture or co-culture to model skin inflammation, wound healing, and the effects of topical TAA formulations.[22]

-

Peripheral Blood Mononuclear Cells (PBMCs) and Macrophage Cell Lines (e.g., THP-1): To study immunosuppressive effects, primary PBMCs or differentiated macrophage-like cell lines are the gold standard.[23] These models allow for the investigation of TAA's impact on immune cell activation, cytokine secretion (e.g., in response to lipopolysaccharide, LPS), and differentiation.[24][25]

-

3D Reconstructed Human Skin Equivalents: These advanced models, composed of both epidermal and dermal layers, offer the closest in vitro approximation to human skin.[26][27] They are invaluable for studying drug penetration, metabolism, and efficacy in a more physiologically relevant context.[28][29]

Key Experimental Protocols

Here we provide validated, step-by-step protocols for quantifying the primary anti-inflammatory effects of TAA in vitro.

Protocol: Inhibition of Pro-Inflammatory Cytokine Secretion

This experiment quantifies TAA's ability to suppress the production and release of key inflammatory cytokines like IL-6 and TNF-α. The human A549 cell line stimulated with TNF-α is used as a model system.

Methodology:

-

Cell Seeding: Seed A549 cells in a 96-well flat-bottom culture plate at a density of 2.5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.

-

TAA Pre-treatment: Prepare serial dilutions of TAA (e.g., from 100 µM down to 0.1 nM) in culture medium. Remove the old medium from the cells and add 100 µL of the TAA dilutions or vehicle control (e.g., 0.1% DMSO).

-

Causality Insight: A pre-treatment period of 1-2 hours is crucial to allow TAA to diffuse into the cells, bind to the GR, and initiate the genomic mechanisms (transactivation/transrepression) required to inhibit the subsequent inflammatory response.

-

-

Inflammatory Stimulation: Prepare a TNF-α solution in culture medium at twice the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL). Add 100 µL of this solution to each well (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cytokine production and secretion.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.

-

Quantification (ELISA): Quantify the concentration of IL-6 or TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[30]

Figure 2: Standard workflow for assessing the inhibition of cytokine secretion by Triamcinolone Acetonide.

Protocol: Assessing NF-κB Transrepression using a Reporter Assay

This assay directly measures the ability of TAA to inhibit the transcriptional activity of NF-κB. It utilizes a cell line stably transfected with a reporter gene (e.g., Secreted Alkaline Phosphatase, SEAP, or Luciferase) under the control of NF-κB response elements.

Methodology:

-

Cell Seeding: Seed A549-NF-κB reporter cells in a 96-well plate as described in Protocol 4.1.

-

TAA Pre-treatment: Pre-treat cells with serial dilutions of TAA or vehicle control for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with an appropriate NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL).

-

Incubation: Incubate for 6-8 hours. This shorter incubation time is optimal for measuring reporter gene transcription.

-

Signal Detection:

-

For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the assay kit's protocol.

-

For SEAP: Collect the culture supernatant and measure SEAP activity using a chemiluminescent substrate.[10]

-

-

Data Analysis: Normalize the reporter signal to cell viability (if necessary, using an assay like MTT) and calculate the dose-dependent inhibition of NF-κB activity by TAA.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in tables. The primary metric for comparing potency is the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Table 1: Sample Data for TAA-Mediated Inhibition of TNF-α-Induced IL-6 Secretion in A549 Cells

| TAA Concentration (nM) | IL-6 Secretion (pg/mL) | % Inhibition |

| 0 (Vehicle Control) | 1520 ± 85 | 0% |

| 0.1 | 1310 ± 70 | 13.8% |

| 1 | 850 ± 55 | 44.1% |

| 1.78 | 760 ± 48 | 50.0% |

| 10 | 250 ± 30 | 83.6% |

| 100 | 95 ± 15 | 93.8% |

| 1000 | 88 ± 12 | 94.2% |

| Unstimulated Control | 90 ± 14 | - |

| Calculated IC₅₀ | 1.78 nM [16] |

Data are representative. Values are mean ± SEM.

Interpretation: The IC₅₀ value represents the concentration of TAA required to inhibit 50% of the IL-6 response. A lower IC₅₀ value indicates higher potency. In this example, TAA demonstrates potent anti-inflammatory activity with an IC₅₀ in the low nanomolar range, consistent with published findings.[16]

Conclusion

The in vitro mechanism of action of triamcinolone acetonide is a well-defined process centered on its function as a potent glucocorticoid receptor agonist. Its anti-inflammatory and immunosuppressive effects are primarily driven by the genomic mechanisms of transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes. By utilizing appropriate in vitro cell models and validated protocols such as cytokine inhibition ELISAs and reporter gene assays, researchers can accurately quantify the potency and efficacy of TAA, providing a robust framework for basic research and preclinical drug development.

References

- In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment. PubMed Central.

- What is the mechanism of Triamcinolone? Patsnap Synapse. (2024-07-17).

- Glucocorticoid Signaling: Pathway & Mechanism. StudySmarter. (2024-09-12).

- In vitro Skin Models. Creative Bioarray.

- Triamcinolone acetonide. Wikipedia.

- What is the mechanism of Triamcinolone Acetonide? Patsnap Synapse. (2024-07-17).

- Triamcinolone Acetonide | C24H31FO6. PubChem.

- Triamcinolone Acetonide | Glucocorticoid Receptor agonist. Selleck Chemicals.

- The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PubMed Central.

- Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution. National Institutes of Health.

- Recent advances in in vitro skin-on-a-chip models for drug testing. Taylor & Francis Online.

- 3D skin models at Alcyomics - Non-artificial human in vitro skin tests. Alcyomics. (2023-07-06).

- In vitro models for human skin disease. PubMed.

- Glucocorticoid receptor signaling in health and disease. PubMed Central.

- Glucocorticoid receptor. Wikipedia.

- Glucocorticoid Receptor Signaling. QIAGEN GeneGlobe.

- In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease. National Institutes of Health.

- Cytokine Neutralization, In Vitro. Thermo Fisher Scientific. (2012-12-11).

- Transrepression and transactivation potencies of inhaled glucocorticoids. PubMed.

- Glucocorticoids antagonize AP-1 inhibiting the activation/phosphorylation of JNK without affecting its subcellular distribution. Dipòsit Digital de la Universitat de Barcelona.

- Inhibition of AP-1 by the glucocorticoid-inducible protein GILZ. PubMed. (2001-08-03).

- How corticosteroids control inflammation: Quintiles Prize Lecture 2005. PubMed Central.

- Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor. PubMed.

- Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo. PubMed.

- Synthetic Glucocorticoids That Dissociate Transactivation and AP-1 Transrepression Exhibit Antiinflammatory Activity in Vivo. Molecular Endocrinology | Oxford Academic.

- Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. Frontiers. (2016-11-16).

- Corticosteroid effects on cell signalling. ERS Publications - European Respiratory Society.

- Inhibition of inflammation-induced injury and cell migration by coelonin and militarine in PM2.5-exposed human lung alveolar epithelial A549 cells. ResearchGate. (2025-08-06).

- Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. National Institutes of Health.

- Anti-inflammatory role of curcumin in Lipopolysaccharide treated A549 cells at global proteome level and on mycobacterial infection. bioRxiv. (2020-02-25).

- Anti-Inflammatory Effects of Neochlorogenic Acid Extract from Mulberry Leaf (Morus alba L.) Against LPS-Stimulated Inflammatory Response through Mediating the AMPK/Nrf2 Signaling Pathway in A549 Cells. MDPI. (2020-03-18).

- Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. ResearchGate. (2025-08-06).

- Cannabis compounds exhibit anti-inflammatory activity in vitro in COVID-19-related inflammation in lung epithelial cells and pro-inflammatory activity in macrophages. PubMed. (2021-01-14).

- Intracellular Cytokine Staining Protocol. Anilocus.

- In vitro assays to quantify the biological activity of cytokines. scielo.sa.cr.

- Detection and Quantification of Cytokines and Other Biomarkers. PubMed Central.

- Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. National Institutes of Health.

- Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms. PubMed.

- "Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology. Cleveland Clinic Lerner Research Institute.

- Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. PubMed.

- Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells. PubMed.

- Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor? PubMed.

- Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo. PubMed. (2015-12-05).

- Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PubMed Central.

- NF-κB Signaling | NF-kappaB Pathway. Selleck Chemicals.

Sources

- 1. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 4. Triamcinolone acetonide - Wikipedia [en.wikipedia.org]

- 5. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of AP-1 by the glucocorticoid-inducible protein GILZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Cannabis compounds exhibit anti-inflammatory activity in vitro in COVID-19-related inflammation in lung epithelial cells and pro-inflammatory activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Skin Models as Non-Animal Methods for Dermal Drug Development and Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. alcyomics.com [alcyomics.com]

- 27. In vitro models for human skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. tandfonline.com [tandfonline.com]

- 30. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Triamcinolone Acetonide Signaling Pathway Modulation

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Triamcinolone acetonide, a potent synthetic corticosteroid, is a cornerstone in the therapeutic management of a wide spectrum of inflammatory and autoimmune disorders. Its clinical efficacy is rooted in its ability to profoundly modulate intracellular signaling pathways, primarily through its interaction with the glucocorticoid receptor. This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of triamcinolone acetonide. We will dissect the canonical genomic and the rapid non-genomic signaling cascades it initiates, offering a detailed examination of the experimental methodologies employed to investigate these pathways. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to advance the understanding and application of this critical therapeutic agent.

Introduction: Triamcinolone Acetonide - A Potent Modulator of Cellular Signaling

Triamcinolone acetonide is a synthetic glucocorticoid characterized by high potency and sustained action, making it a valuable therapeutic agent for a variety of conditions, including dermatological, rheumatic, and allergic diseases.[1] Its lipophilic nature allows for efficient passage across cellular membranes, where it engages with its primary target, the glucocorticoid receptor (GR), a ubiquitously expressed ligand-activated transcription factor.[2] The ensuing signaling cascade is multifaceted, leading to broad-ranging anti-inflammatory, immunosuppressive, and anti-proliferative effects.[2] Understanding the intricacies of these signaling pathways is paramount for optimizing its therapeutic use and for the development of novel glucocorticoid-based therapies with improved safety profiles.

The Core Mechanism: Glucocorticoid Receptor-Mediated Signaling

The biological effects of triamcinolone acetonide are predominantly mediated through its interaction with the glucocorticoid receptor. This interaction triggers a cascade of molecular events that can be broadly categorized into two main pathways: the well-characterized genomic pathway and the more recently elucidated non-genomic pathway.

The Genomic Pathway: A Symphony of Gene Regulation

The genomic pathway is the classical mechanism of glucocorticoid action and is responsible for the majority of their long-term therapeutic effects.[3] This pathway involves the direct regulation of gene transcription, a process that can be dissected into several key steps:

-

Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70.[4] The binding of triamcinolone acetonide to the ligand-binding domain (LBD) of the GR induces a conformational change. This change leads to the dissociation of the chaperone proteins, exposing the nuclear localization signal (NLS) of the receptor.[5]

-

Nuclear Translocation: The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus.[2]

-

DNA Binding and Transcriptional Regulation: Once in the nucleus, the triamcinolone acetonide-GR complex can modulate gene expression through several mechanisms:

-

Transactivation: The complex can bind directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[2] This binding typically leads to the upregulation of the transcription of anti-inflammatory genes. A key example is the induction of annexin-1 (also known as lipocortin-1), a protein that inhibits phospholipase A2, a critical enzyme in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2]

-

Transrepression: The complex can also repress the transcription of pro-inflammatory genes. A primary mechanism for this is through protein-protein interactions with other transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6] By binding to these factors, the GR complex prevents them from activating the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[2][7]

-

The following diagram illustrates the genomic signaling pathway of triamcinolone acetonide.

The Non-Genomic Pathway: Rapid Cellular Responses

In addition to the slower, transcription-dependent genomic effects, triamcinolone acetonide can also elicit rapid, non-genomic responses that occur within minutes of administration.[3] These effects are independent of gene transcription and protein synthesis and are thought to be mediated by both the cytosolic GR and putative membrane-bound glucocorticoid receptors (mGRs).[8][9]

Key non-genomic actions include:

-

Modulation of Kinase Signaling Cascades: Glucocorticoids can rapidly influence the activity of various intracellular kinases. For instance, triamcinolone acetonide has been shown to attenuate the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular-regulated kinase (ERK)1/2 in the context of TGF-β2 signaling.[6]

-

Alteration of Ion Channel Function: Glucocorticoids can directly interact with and modulate the activity of ion channels in the cell membrane, leading to rapid changes in ion fluxes and membrane potential.[10] For example, they can acutely decrease intracellular calcium concentrations in certain cell types.[9]

-

Physicochemical Interactions with Cell Membranes: The lipophilic nature of glucocorticoids allows them to intercalate into cellular membranes, altering membrane fluidity and the function of membrane-associated proteins.[3]

The following diagram provides a conceptual overview of the non-genomic signaling pathways.

Experimental Workflows for Investigating Triamcinolone Acetonide Signaling

A thorough understanding of triamcinolone acetonide's signaling pathways relies on a suite of robust experimental techniques. This section provides an overview of key methodologies and step-by-step protocols.

Quantifying Receptor Binding and Affinity

A fundamental aspect of characterizing the action of triamcinolone acetonide is to determine its binding affinity for the glucocorticoid receptor.

Table 1: Binding Affinity of Glucocorticoids

| Compound | Receptor | Binding Affinity (Ki) | Relative Binding Affinity (vs. Dexamethasone=100) |

| Nenocorilant | Glucocorticoid Receptor (GR) | 0.5 nM[2] | - |

| Triamcinolone Acetonide | Glucocorticoid Receptor (GR) | - | ~400[7] |

| Dexamethasone | Glucocorticoid Receptor (GR) | - | 100[7] |

| Budesonide | Glucocorticoid Receptor (GR) | - | 855[7] |

| Fluticasone Propionate | Glucocorticoid Receptor (GR) | - | 1910[7] |

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is a gold standard for determining the binding affinity of a compound.[7]

-

Preparation of GR-containing cytosol:

-

Homogenize tissue (e.g., rat liver) or cultured cells known to express GR in a suitable buffer.

-

Centrifuge the homogenate at high speed to pellet cellular debris and organelles.

-

The resulting supernatant is the cytosol fraction containing the GR.

-

-

Incubation:

-

In a series of tubes, incubate a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) with the GR-containing cytosol.

-

Add increasing concentrations of unlabeled triamcinolone acetonide to compete for binding to the GR.

-

Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled competitor (non-specific binding).

-

-

Separation of Bound and Free Radioligand:

-

Use a method such as dextran-coated charcoal or filtration to separate the GR-bound radioligand from the free radioligand.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the triamcinolone acetonide concentration to generate a competition curve.

-

Determine the IC₅₀ (the concentration of triamcinolone acetonide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for triamcinolone acetonide using the Cheng-Prusoff equation.

-

Assessing Genomic Activity: Reporter Gene Assays

Luciferase reporter gene assays are a powerful tool for quantifying the transcriptional activity of the GR in response to triamcinolone acetonide.[5][11]

Experimental Protocol: GRE-Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., A549 or HEK293) that endogenously expresses GR or can be co-transfected with a GR expression vector.

-

Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple GREs.

-

Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

-

-

Treatment:

-

After allowing the cells to recover from transfection, treat them with varying concentrations of triamcinolone acetonide or a vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer and a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity by dividing the normalized activity of the triamcinolone acetonide-treated samples by the normalized activity of the vehicle-treated samples.

-

Analyzing Protein Expression and Phosphorylation: Western Blotting

Western blotting is an essential technique for examining the effects of triamcinolone acetonide on the expression levels and phosphorylation status of key signaling proteins.

Table 2: Quantitative Effects of Triamcinolone Acetonide on Gene and Protein Expression

| Target Gene/Protein | Cell Type | Effect of Triamcinolone Acetonide | Fold Change | Reference |

| P21 | Human Chondrocytes | Increased expression | 5.17 ± 2.4 (at 1 mg/ml) | [12] |

| GDF15 | Human Chondrocytes | Increased expression | 9.97 ± 2.9 (at 1 mg/ml) | [12] |

| cFos | Human Chondrocytes | Increased expression | 6.65 ± 4.8 (at 1 mg/ml) | [12] |

| iNOS, TNF-α, IL-1β | Glial Cells | Inhibited NNC-induced expression | - | [1] |

| bFGF | Human Dermal Fibroblasts | Increased production | Statistically significant at 20 µM | [8] |

| TGF-β1 | Human Dermal Fibroblasts | Decreased production | Statistically significant at 10-20 µM | [8] |

| Phospho-p38 MAPK | Diabetic Rat Retina | Attenuated diabetes-induced increase | - | [13] |

| Phospho-Smad2, ERK1/2 | Human Retinal Pigment Epithelial Cells | Attenuated TGF-β2-induced increase | - | [6] |

Experimental Protocol: Western Blot for Phospho-p38 MAPK

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., retinal cells) and treat with triamcinolone acetonide for the desired time and concentration, with or without a pro-inflammatory stimulus.

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK.

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

To control for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

-

The following diagram outlines the Western blot workflow.

Concluding Remarks and Future Directions

Triamcinolone acetonide exerts its potent anti-inflammatory and immunosuppressive effects through a complex interplay of genomic and non-genomic signaling pathways. The primary mechanism involves the activation of the glucocorticoid receptor, leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors. Concurrently, rapid non-genomic effects contribute to its immediate therapeutic actions.

The experimental workflows detailed in this guide provide a robust framework for dissecting the molecular intricacies of triamcinolone acetonide's action. A deeper understanding of these pathways at a quantitative and mechanistic level is crucial for the development of next-generation glucocorticoids with enhanced therapeutic indices and reduced side-effect profiles. Future research should focus on further elucidating the specific molecular targets of triamcinolone acetonide's non-genomic actions and exploring the potential for cell-type-specific modulation of glucocorticoid receptor signaling. Such advancements will undoubtedly pave the way for more targeted and effective anti-inflammatory therapies.

References

- What is the mechanism of Triamcinolone Acetonide?

- Triamcinolone acetonide modulates TGF-β2-induced angiogenic and tissue-remodeling effects in cultured human retinal pigment epithelial cells. PubMed Central.

- Identification and characterization of triamcinolone acetonide, a microglial-activ

- NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPD

- Non-genomic effects of steroid hormones on membrane channels. PubMed.

- Triamcinolone stimulates bFGF production and inhibits TGF-beta1 production by human dermal fibroblasts. PubMed.

- A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System. PMC - NIH.

- Genomic and non-genomic effects of glucocorticoids: implic

- Triamcinolone Acetonide affects TGF-β signaling regulation of fibrosis in idiop

- Triamcinolone Acetonide affects TGF-β signaling regulation of fibrosis in idiop

- Techniques for Measuring Glucocorticoid Receptor Agonist Binding Affinity: Applic

- The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PMC - PubMed Central.

- Genomic and non-genomic effects of glucocorticoids: implic

- Triamcinolone Acetonide Reduces Viability, Induces Oxidative Stress, and Alters Gene Expressions of Human Chondrocytes. PubMed.

- Receptor-based pharmacokinetic-pharmacodynamic analysis of corticosteroids. PubMed.

- The nature of the GRE influences the screening for GR-activity enhancing modul

- The Transfection Collection™ ̶ GAL4 Transient Pack Glucocorticoid Receptor P

- GRE-based reporter gene analysis and mRNA induction identify Cortivazol... | Download Scientific Diagram.

- (PDF) Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes.

- Application Notes and Protocols for Western Blot Analysis of p38 MAPK Inhibition. Benchchem.

- Nongenomic Actions of Adrenal Steroids in the Central Nervous System. PMC.

- Comparison of the Pharmacokinetic Properties of Triamcinolone and Dexamethasone for Local Therapy of the Inner Ear. Frontiers.

- Development and validation of an immunohistochemistry assay to assess glucocorticoid receptor expression for clinical trials of. SciSpace.

- Distinction between binding of [3H]triamcinolone acetonide to a ligand binding domain on the glucocorticoid receptor complex in cytosol fractions of brain and liver from the r

- Glucocorticoids: binding affinity and lipophilicity. PubMed.

- Non-genomic and Genomic Effects of Steroids on Neural Activity. PubMed - NIH.

- Human GR Reporter Assay Kit. Indigo Biosciences.

- Western Blot Protocol | OriGene Technologies Inc.

- Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregul

- Triamcinolone acetonide inhibits p38MAPK activation and neuronal apoptosis in early diabetic retinop

- PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red. Thermo Fisher Scientific.

- Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray. NIH.

- R&D Systems Quality Control Western Blot Protocol.

- Glucocorticoid Receptor‐Binding and Transcriptome Signature in Cardiomyocytes | Journal of the American Heart Associ

- Phosphorylation and inhibition of p38 MAPK. (A and B) Western blot...

- Inhibitory effects of triamcinolone acetonide on bFGF-induced migration and tube formation in choroidal microvascular endothelial cells. PubMed.

- Triamcinolone Acetonide Suppresses Inflammation and Facilitates Vascular Barrier Function in Human Retinal Microvascular Endothelial Cells. PubMed.

Sources

- 1. Identification and characterization of triamcinolone acetonide, a microglial-activation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 4. japsonline.com [japsonline.com]

- 5. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triamcinolone acetonide modulates TGF-β2-induced angiogenic and tissue-remodeling effects in cultured human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Triamcinolone stimulates bFGF production and inhibits TGF-beta1 production by human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-genomic effects of steroid hormones on membrane channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The nature of the GRE influences the screening for GR-activity enhancing modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triamcinolone acetonide inhibits p38MAPK activation and neuronal apoptosis in early diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond the Syringe - Understanding Triamcinolone Acetonide at the Cellular Level

An In-Depth Technical Guide to the Pharmacodynamics of Triamcinolone Acetonide in Cell Culture

Triamcinolone acetonide (TAA) is a potent synthetic corticosteroid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] While its clinical efficacy in treating conditions from rheumatoid arthritis to dermatological diseases is well-established, a deeper understanding of its pharmacodynamics at the cellular and molecular level is crucial for researchers and drug development professionals.[1][2] This guide moves beyond clinical application to provide an in-depth exploration of how TAA modulates cellular behavior in controlled in vitro environments.

As a synthetic glucocorticoid, TAA's actions are primarily mediated through the glucocorticoid receptor (GR), a ubiquitously expressed transcription factor that regulates a vast array of physiological processes.[3][4] By dissecting the interaction of TAA with the GR and its downstream consequences in various cell types, we can elucidate the precise mechanisms behind its therapeutic effects and potential cytotoxicities. This guide will detail the core signaling pathways, summarize key pharmacodynamic outcomes observed in cell culture, provide field-proven experimental protocols for assessment, and offer insights into data interpretation.

The Core Mechanism: Glucocorticoid Receptor Signaling

The fundamental mechanism of TAA action involves binding to and activating the glucocorticoid receptor.[1][2] In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins like heat shock protein 90 (hsp90).[5]

The binding of a ligand such as TAA initiates a cascade of events:

-

Ligand Binding & Conformational Change: TAA, being lipophilic, passively diffuses across the cell membrane and binds to the ligand-binding domain of the GR.[1] This binding induces a conformational change in the receptor.

-

Chaperone Dissociation & Nuclear Translocation: The conformational shift causes the dissociation of the chaperone protein complex, exposing a nuclear localization signal on the GR.[4][5] The activated TAA-GR complex then translocates from the cytoplasm into the nucleus.[1]

-

Genomic Regulation: Once in the nucleus, the TAA-GR complex primarily functions by modulating gene transcription.[2][3] This occurs through two main genomic mechanisms:

-

Transactivation: The complex binds directly to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3][6] This typically upregulates the transcription of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[1][7]

-

Transrepression: The TAA-GR complex can also repress gene expression without direct DNA binding. It achieves this by physically interacting with and inhibiting other transcription factors, most notably Nuclear Factor kappa-B (NF-κB) and Activator Protein-1 (AP-1).[6][7] By preventing these pro-inflammatory transcription factors from binding to their target DNA sites, TAA effectively suppresses the expression of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][7]

-

Key Pharmacodynamic Effects in Cell Culture Models

The activation of GR signaling by TAA translates into several measurable and profound effects on cultured cells. The specific outcomes are highly dependent on the cell type, TAA concentration, and the cellular microenvironment.

Anti-Inflammatory and Immunosuppressive Actions

TAA's primary therapeutic value stems from its potent anti-inflammatory effects. In vitro studies consistently demonstrate its ability to suppress inflammatory responses in various cell types.

-

Cytokine and Chemokine Suppression: In cultures of human lung fibroblasts and cells derived from lateral epicondylitis, TAA significantly decreases the secretion of key pro-inflammatory cytokines IL-6 and IL-8 at concentrations between 10⁻⁸ M and 10⁻⁷ M.[8][9][10] This action is a direct consequence of NF-κB inhibition.[7]

-

Adhesion Molecule Downregulation: TAA can reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are critical for the recruitment of immune cells to sites of inflammation.[8][11]

-

Macrophage Polarization: TAA promotes the differentiation of monocytes into an anti-inflammatory M2 macrophage phenotype, characterized by the expression of CD163 and Folate Receptor β (FRβ).[12][13] These specialized macrophages show enhanced expression of the anti-inflammatory cytokine IL-10, further contributing to the resolution of inflammation.[12][14]

Anti-Proliferative and Pro-Apoptotic Effects

TAA exerts significant control over cell proliferation and survival, which can be both therapeutically beneficial (e.g., in hyperproliferative disorders) and a source of potential cytotoxicity.

-

Inhibition of Fibroblast Proliferation: A hallmark effect of TAA is the dose-dependent inhibition of fibroblast proliferation. This has been demonstrated in human lung fibroblasts, hypertrophic scar fibroblasts, and dermal fibroblasts.[8][15][16] This anti-proliferative capacity is central to its use in preventing excessive scarring.

-

Induction of Apoptosis: At higher concentrations, TAA can induce apoptosis (programmed cell death) in multiple cell types, including retinal cells, lens epithelial cells, and lymphocytes.[17][18][19] This can be mediated by the activation of caspases and an increase in oxidative stress.[17][20] For instance, in human chondrocytes, TAA treatment leads to increased oxidative stress and upregulation of genes involved in cell death, such as P21 and GDF15.[21][22]

-

Cell Viability Reduction: Consequently, a reduction in overall cell viability is a common finding in TAA studies. In cultured retinal pigment epithelium (RPE) cells, TAA concentrations of 1 mg/ml cause a significant decrease in viability.[16][23] Similarly, TAA reduces the viability of human chondrocytes in a dose-dependent manner.[22][24]

Modulation of Extracellular Matrix (ECM)

TAA significantly influences the synthesis and degradation of the extracellular matrix, an effect that is highly relevant to tissue remodeling and fibrosis.

-

Inhibition of Collagen Synthesis: In dermal and hypertrophic scar fibroblasts, TAA has been shown to decrease the expression of Type I and Type III collagen at both the mRNA and protein levels.[15][25]

-

Regulation of Matrix Metalloproteinases (MMPs): The effect on MMPs, enzymes that degrade ECM components, can be cell-type specific. While TAA reduces the expression of several MMPs in tendon cells, it has been found to significantly increase the expression of MMP-3 in human chondrocytes.[25][26] This suggests that in cartilage, TAA might contribute to matrix degradation, a critical consideration for intra-articular therapies.[26]

| Cell Type | Pharmacodynamic Effect | Key Molecular Outcome | TAA Concentration | Reference(s) |

| Human Lung Fibroblasts | Anti-proliferative | Decreased FCS-induced proliferation | 10⁻⁹ to 10⁻⁷ M | [8],[9] |

| Anti-inflammatory | Decreased IL-6 and IL-8 secretion | 10⁻⁸ to 10⁻⁷ M | [8],[9] | |

| Human Chondrocytes | Cytotoxicity | Decreased cell viability, increased oxidative stress | 1 to 5 mg/ml | [21],[22] |

| ECM Regulation | Increased mRNA expression of MMP-3 | 1 to 5 mg/ml | [26] | |

| Hypertrophic Scar Fibroblasts | Anti-fibrotic | Decreased expression of COL1, COL3, α-SMA | Dose-dependent | [15] |

| Anti-proliferative | Suppressed proliferation, migration, and invasion | Dose-dependent | [15] | |

| Human Macrophages | Immunomodulation | Induced differentiation to anti-inflammatory M2 phenotype | N/A | [12],[13] |

| Anti-inflammatory | Enhanced IL-10 mRNA expression | N/A | [14],[12] | |

| Retinal Pigment Epithelium | Cytotoxicity | Reduced cell viability | 1 mg/ml | [16],[23] |

| Tendon Cells | ECM Regulation | Reduced Collagen I expression and secretion | N/A | [25] |

Table 1: Summary of key pharmacodynamic effects of Triamcinolone Acetonide observed in various in vitro cell culture models.

Experimental Design & Protocols: A Self-Validating System

To accurately characterize the pharmacodynamics of TAA in vitro, a robust and well-controlled experimental design is paramount. The following workflow and protocols provide a framework for a self-validating study, ensuring that observations are directly attributable to the specific actions of TAA.

Protocol 1: Assessing Anti-Proliferative Effects via MTT Assay

This protocol quantifies changes in cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Objective: To determine the dose-dependent effect of TAA on the viability of a chosen cell line.

-

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of TAA in culture medium. A common solvent for TAA is DMSO; ensure the final DMSO concentration in all wells is identical and non-toxic (typically <0.1%).

-

Controls (Critical for Validation):

-

Untreated Control: Cells with medium only.

-

Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used for TAA dilution. This validates that the solvent itself has no effect.

-

Positive Control (for toxicity): Cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) to define 0% viability.

-

-

Incubation: Remove the old medium from cells and add 100 µL of the prepared TAA dilutions and controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability) and plot the percentage of viability against the TAA concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

-

Protocol 2: Quantifying Anti-Inflammatory Activity via IL-6 ELISA

This protocol directly measures the suppression of a key pro-inflammatory cytokine.

-

Objective: To quantify the inhibition of IL-6 secretion by TAA in response to an inflammatory stimulus.

-

Causality: An enzyme-linked immunosorbent assay (ELISA) uses specific antibodies to capture and detect the concentration of a target protein (IL-6) in the cell culture supernatant, providing a direct measure of TAA's anti-inflammatory effect.

-

Methodology:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in an 80-90% confluent monolayer at the time of treatment.

-

Pre-treatment: After cells have adhered, replace the medium with fresh medium containing the desired concentrations of TAA and a vehicle control. Incubate for 1-2 hours. This step ensures the drug is present before the inflammatory stimulus.

-

Inflammatory Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS, 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), to all wells except the negative control.

-

Controls (Critical for Validation):

-

Negative Control: Untreated, unstimulated cells (baseline IL-6).

-

Stimulated Control: Cells treated with the stimulus + vehicle (maximum IL-6 response).

-

Vehicle Control: Cells treated with vehicle only (to check for non-specific effects).

-

-

Incubation: Incubate for 24 hours to allow for cytokine production and secretion.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any cellular debris. Store at -80°C until analysis.

-

ELISA Procedure: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions (e.g., using a commercial kit). This typically involves incubating the supernatant in antibody-coated plates, adding a detection antibody, adding a substrate, and measuring the colorimetric change.

-

Analysis: Use the standard curve generated in the ELISA to calculate the concentration of IL-6 (in pg/mL or ng/mL) in each sample. Compare the IL-6 levels in TAA-treated wells to the stimulated control to determine the percentage of inhibition.

-

Conclusion: An Integrated View for Advanced Research

The pharmacodynamics of triamcinolone acetonide in cell culture are a complex interplay of receptor binding, genomic regulation, and cell-type specific responses. Its potent anti-inflammatory and anti-proliferative effects are well-documented and form the basis of its therapeutic utility. However, researchers must remain cognizant of its potential for cytotoxicity and off-target effects, such as the induction of ECM-degrading enzymes in chondrocytes.[22][26]

By employing a systematic approach with self-validating protocols, researchers can accurately dissect the molecular mechanisms of TAA in their specific cellular model. This in-depth understanding is not merely academic; it is essential for developing novel therapeutic strategies, optimizing drug delivery systems, and ultimately translating in vitro findings into predictable and improved clinical outcomes.

References

-

Title: Effects of Triamcinolone Acetonide on Adult Human Lung Fibroblasts: Decrease in Proliferation, Surface Molecule Expression and Mediator Release.[8][9] Source: Karger Publishers URL: [Link]

-

Title: In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling.[3][4] Source: ScienceDirect URL: [Link]

-

Title: Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes.[21][22][24] Source: European Review for Medical and Pharmacological Sciences URL: [Link]

-

Title: In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells.[10] Source: BMC Sports Science, Medicine and Rehabilitation URL: [Link]

-

Title: What is the mechanism of Triamcinolone Acetonide?[1] Source: Patsnap Synapse URL: [Link]

-

Title: Triamcinolone acetonide suppressed scar formation in mice and human hypertrophic scar fibroblasts in a dose-dependent.[15] Source: Cellular and Molecular Biology URL: [Link]

-

Title: Triamcinolone.[7] Source: StatPearls - NCBI Bookshelf URL: [Link]

-

Title: Triamcinolone acetonide modulates permeability and intercellular adhesion molecule-1 (ICAM-1) expression of the ECV304 cell line: implications for macular degeneration.[11] Source: Clinical & Experimental Immunology URL: [Link]

-

Title: The effect of short-term exposure of triamcinolone acetonide on fibroblasts and retinal pigment epithelial cells.[16] Source: PubMed URL: [Link]

-

Title: Triamcinolone acetonide alters expressions of matrix metalloproteinase-3 gene in primary human chondrocytes.[26] Source: ThaiScience URL: [Link]

-

Title: Triamcinolone Acetonide-Mediated Oxidative Injury in Retinal Cell Culture: Comparison with Dexamethasone.[17] Source: Investigative Ophthalmology & Visual Science URL: [Link]

-

Title: Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo.[14] Source: Arthritis Research & Therapy URL: [Link]

-

Title: Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo.[12][13] Source: ResearchGate URL: [Link]

-

Title: Effects of crystalline glucocorticoid triamcinolone acetonide on cultered human supraspinatus tendon cells.[25] Source: ResearchGate URL: [Link]

-

Title: What is the mechanism of Triamcinolone?[2] Source: Patsnap Synapse URL: [Link]

-

Title: The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease.[6] Source: PMC - PubMed Central URL: [Link]

-

Title: Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes.[18] Source: PMC - PubMed Central URL: [Link]

-

Title: Cell viability effects of triamcinolone acetonide and preservative vehicle formulations.[23] Source: PubMed URL: [Link]

-

Title: Glucocorticoid receptor signaling in health and disease.[5] Source: PMC - PubMed Central URL: [Link]

-

Title: Evaluation of the toxicity of triamcinolone acetonide and dexamethasone sodium phosphate on human lens epithelial cells (HLE B-3).[19] Source: Mary Ann Liebert, Inc., publishers URL: [Link]

-

Title: Steroid Differentiation: The Safety Profile of Various Steroids on Retinal Cells in Vitro and their Implications for Clinical Use (An American Ophthalmological Society Thesis).[20] Source: PMC - PubMed Central URL: [Link]

Sources

- 1. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]

- 2. What is the mechanism of Triamcinolone? [synapse.patsnap.com]

- 3. biorxiv.org [biorxiv.org]

- 4. In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Effects of triamcinolone acetonide on adult human lung fibroblasts: decrease in proliferation, surface molecule expression and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triamcinolone acetonide modulates permeability and intercellular adhesion molecule-1 (ICAM-1) expression of the ECV304 cell line: implications for macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Triamcinolone acetonide activates an anti-inflammatory and folate receptor-positive macrophage that prevents osteophytosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Triamcinolone acetonide activates an anti-inflammatory and folate receptor–positive macrophage that prevents osteophytosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cellmolbiol.org [cellmolbiol.org]

- 16. The effect of short-term exposure of triamcinolone acetonide on fibroblasts and retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 20. Steroid Differentiation: The Safety Profile of Various Steroids on Retinal Cells in Vitro and their Implications for Clinical Use (An American Ophthalmological Society Thesis) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. europeanreview.org [europeanreview.org]

- 22. Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell viability effects of triamcinolone acetonide and preservative vehicle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. "EFFECTS OF TRIAMCINOLONE ACETONIDE ON EXPRESSION OF GENESINVOLVED IN C" by Monthira Suntiparpluacha [digital.car.chula.ac.th]

- 25. researchgate.net [researchgate.net]

- 26. thaiscience.info [thaiscience.info]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Triamcinolone Acetonide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of triamcinolone acetonide for the glucocorticoid receptor (GR). Triamcinolone acetonide is a potent synthetic corticosteroid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] A thorough understanding of its interaction with the GR at a molecular level is paramount for optimizing therapeutic strategies and developing novel glucocorticoids with improved efficacy and safety profiles. This document delves into the quantitative binding data, detailed experimental protocols for determining binding affinity, the underlying molecular interactions, and the subsequent downstream signaling events. Our objective is to furnish researchers and drug development professionals with a consolidated, in-depth resource grounded in scientific integrity and field-proven insights.

Introduction: The Glucocorticoid Receptor and Triamcinolone Acetonide

The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[2] Upon binding to a glucocorticoid ligand, the receptor translocates to the nucleus, where it modulates the transcription of a vast array of genes, influencing critical physiological processes such as inflammation, metabolism, and immune response.

Triamcinolone acetonide is a synthetic glucocorticoid that exhibits high affinity for the GR.[1] Its mechanism of action involves binding to cytosolic GR, which then alters gene expression.[1] This leads to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators.[1] The potency of triamcinolone acetonide is approximately five times that of cortisol, the primary endogenous glucocorticoid.

Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity.

Table 1: Comparative Glucocorticoid Receptor Binding Affinities

| Glucocorticoid | Ki (nM) | Kd (nM) | Relative Receptor Affinity (Dexamethasone = 100) |

| Triamcinolone Acetonide | 3.2 | - | ~119 |

| Dexamethasone | 5.0 - 9.36 | 9.36 | 100 |

| Budesonide | - | 1.32 | 855 |

| Fluticasone Furoate | - | 0.30 | 2989 |

| Fluticasone Propionate | - | 0.49 | 1775-1910 |

| Cortisol | ~25 | - | 10 |

Note: The values presented are compiled from various sources and experimental conditions, which can lead to variations. They are intended for comparative purposes.

Experimental Protocol: Determination of Ki via Competitive Radioligand Binding Assay

The competitive radioligand binding assay is a robust and widely accepted method for determining the binding affinity of an unlabeled compound (the "competitor," e.g., triamcinolone acetonide) by measuring its ability to displace a radiolabeled ligand from the GR.

Rationale for Experimental Choices

-

Receptor Source: Human A549 lung carcinoma cells are a common choice as they endogenously express a high level of functional GR.[3][4] Alternatively, cytosolic extracts from rat liver or purified recombinant human GR can be used.[5]

-

Radioligand: [³H]dexamethasone is frequently used due to its high affinity for the GR, good specific activity, and commercial availability.[5] Its well-characterized binding properties provide a reliable standard for competition assays.

-

Assay Buffer: A Tris-HCl buffer is typically used to maintain a physiological pH. The inclusion of sodium molybdate is crucial as it stabilizes the unbound GR in a conformation that is receptive to ligand binding.

-

Separation of Bound and Free Ligand: Rapid vacuum filtration is a common and efficient method. The receptor-ligand complexes are trapped on glass fiber filters, while the unbound radioligand passes through.[6][7]

Step-by-Step Methodology

-

Preparation of GR-containing Cytosol:

-

Culture A549 cells to confluence.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, 20 mM sodium molybdate, and protease inhibitors).

-

Homogenize the cells on ice using a Dounce homogenizer.

-

Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

-

Carefully collect the supernatant (cytosol) and determine the protein concentration using a standard method like the Bradford assay.

-

-

Assay Setup:

-

Prepare serial dilutions of the competitor (triamcinolone acetonide) and a reference compound (unlabeled dexamethasone) in the assay buffer.

-

In a 96-well plate, add a fixed amount of the cytosolic protein to each well.

-

Add a fixed concentration of [³H]dexamethasone (typically at or below its Kd, e.g., 5 nM) to each well.

-

Add the serially diluted competitor or reference compound to the respective wells.

-

Include control wells for:

-

Total Binding: Cytosol + [³H]dexamethasone (no competitor).

-

Non-specific Binding: Cytosol + [³H]dexamethasone + a high concentration of unlabeled dexamethasone (e.g., 10 µM).

-

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer (e.g., 20 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate the Inhibitory Constant (Ki):

Experimental Workflow Diagram

Caption: Workflow for the competitive radioligand binding assay.

Molecular Interactions and Downstream Signaling

The high binding affinity of triamcinolone acetonide for the GR is attributed to specific molecular interactions within the ligand-binding domain (LBD). The 16α,17α-acetonide group of triamcinolone acetonide enhances its potency and stability by increasing intramolecular contacts within the LBD.

Upon binding, the GR undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. The activated GR-ligand complex then modulates gene expression through several mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin A1.

-

Transrepression: The GR can repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This is a key mechanism for its anti-inflammatory effects.

Gene Regulation by Triamcinolone Acetonide

Triamcinolone acetonide has been shown to regulate the expression of numerous genes involved in inflammation, cell cycle, and extracellular matrix remodeling. For instance, studies have demonstrated that triamcinolone acetonide can:

-

Increase the expression of:

-

Suppress the expression of:

-

Cytokine and cytokine-related genes, including TNF receptor.[1]

-

These changes in gene expression ultimately mediate the therapeutic effects of triamcinolone acetonide.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway upon triamcinolone acetonide binding.

Conclusion

This technical guide has provided a detailed examination of the glucocorticoid receptor binding affinity of triamcinolone acetonide. The high affinity of this synthetic corticosteroid, underpinned by specific molecular interactions, drives its potent anti-inflammatory and immunosuppressive effects through the modulation of a wide range of target genes. The methodologies and data presented herein offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of glucocorticoid action and to design next-generation therapeutics.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

-

Innovaderm Research. (2025). Triamcinolone Shows Transcriptomic Shifts in AD Within 24 Hours. Dermatology Times. [Link]

-

Tantikanlayaporn, D., et al. (2016). Triamcinolone Acetonide Reduces Viability, Induces Oxidative Stress, and Alters Gene Expressions of Human Chondrocytes. European Review for Medical and Pharmacological Sciences, 20(23), 4985-4992. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

-

ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

-

Högger, P., & Rohdewald, P. (1994). Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. Steroids, 59(10), 597–602. [Link]

-

Thititanan, S., et al. (2018). Triamcinolone acetonide alters expressions of matrix metalloproteinase-3 gene in primary human chondrocytes. Songklanakarin Journal of Science and Technology, 40(4), 853-858. [Link]

-

Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Methods in Enzymology, 112, 498-509. [Link]

-

Szanda, G., et al. (1998). Binding kinetics of budesonide to the human glucocorticoid receptor. European Journal of Pharmaceutical Sciences, 6(3), 219-223. [Link]

-

Tantikanlayaporn, D., et al. (2016). Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes. ResearchGate. [Link]

-

Slideshare. (2016, November 28). Techniques for measuring receptor binding – Its uses.pptx. [Link]

-

Zarei, S., & Ebrahimi, S. A. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(4), 1369–1377. [Link]

-

Tantikanlayaporn, D., et al. (2016). Triamcinolone acetonide reduces viability, induces oxidative stress, and alters gene expressions of human chondrocytes. ResearchGate. [Link]

-

Hulme, E. C. (2011). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 163(5), 935–947. [Link]

-

Al-Saffar, A., et al. (2012). Glucocorticoid Receptor Status is a Principal Determinant of Variability in the Sensitivity of Non-Small Cell Lung Cancer Cells to Pemetrexed. PLoS ONE, 7(10), e46422. [Link]

-

Valotis, A., & Högger, P. (2007). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. Respiratory Research, 8, 54. [Link]

-

Vandevyver, S., et al. (2022). Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets. bioRxiv. [Link]

-

Gront, M., et al. (2021). Glucocorticoid receptor induces cell dormancy in lung cancer models. Nature Communications, 12(1), 1-16. [Link]

-

Grøntved, L., et al. (2013). Glucocorticoid receptor recruits to enhancers and drives activation by motif-directed binding. Genome Research, 23(11), 1815–1826. [Link]

-